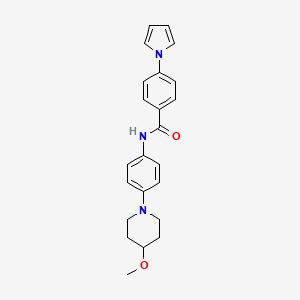

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-28-22-12-16-26(17-13-22)21-10-6-19(7-11-21)24-23(27)18-4-8-20(9-5-18)25-14-2-3-15-25/h2-11,14-15,22H,12-13,16-17H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHPKJWNARCGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Methoxypiperidine Intermediate: Starting with piperidine, the methoxy group can be introduced via nucleophilic substitution using methanol and an appropriate catalyst.

Coupling with Phenyl Ring: The methoxypiperidine intermediate is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction.

Introduction of the Pyrrole Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group in the benzamide can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes:

- Molecular Formula : CHNO

- Molecular Weight : 368.44 g/mol

- Structural Features : It contains a piperidine moiety, a pyrrole ring, and a benzamide group, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds, including those similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, exhibit potent antimicrobial activity. For instance, pyrrole derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the pyrrole ring enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that certain benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. The structural modifications in the piperidine and pyrrole components are critical for enhancing selectivity towards cancer cells while minimizing effects on normal cells .

Neuropharmacological Effects

The piperidine structure within the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the treatment of disorders such as anxiety and depression. The modulation of serotonin and dopamine receptors is a key area of interest .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential.

Key Findings:

- Pyrrole Substituents : Variations in the substituents on the pyrrole ring significantly affect potency and selectivity against target pathogens or cancer cells.

- Piperidine Modifications : Alterations in the piperidine moiety can enhance lipophilicity and bioavailability, leading to improved pharmacokinetic profiles .

Case Study 1: Antibacterial Activity

In a recent study, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that specific modifications led to compounds with Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like vancomycin, showcasing their potential as new antibacterial agents .

Case Study 2: Anticancer Efficacy

Another study focused on the antiproliferative effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, suggesting that further development could lead to effective cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the benzamide core, substituent groups, and biological activities. Below is a detailed comparison:

Substituent-Driven Pharmacokinetic and Binding Properties

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ():

- Replaces pyrrole with imidazole , which introduces a basic nitrogen capable of hydrogen bonding.

- Exhibits potent anticancer activity (e.g., cervical cancer) due to imidazole’s interaction with cellular targets like kinases or DNA .

- Lower lipophilicity compared to the target compound, as methoxypiperidine in the latter improves membrane permeability.

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide (): Features a chromenone-pyrazolopyrimidine scaffold instead of pyrrole-piperidine. Shows kinase inhibition activity (implied by pyrazolopyrimidine’s role in ATP-binding pockets) but may suffer from metabolic instability due to the chromenone group .

- N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)-4-(1H-imidazol-1-yl)benzamide (): Incorporates a sulfonamide-isoxazole group, enhancing antifungal activity via sulfonamide’s inhibition of dihydropteroate synthase .

Structural Advantages of the Target Compound

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 412.487 g/mol. The compound features a complex structure that includes a piperidine ring, a pyrrole moiety, and a benzamide functional group. These structural components contribute to its biological activity, particularly in interactions with specific biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Protein Kinases : It has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response. By inhibiting Chk1, the compound can induce replication stress and activate the G2/M checkpoint, thereby enhancing the stability of WEE1, a critical regulator of cell cycle progression .

- Antibacterial Activity : The pyrrole and piperidine components are known to enhance antibacterial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant pathogens .

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial properties of this compound. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 |

These findings suggest that the compound could be developed as a lead for new antibacterial agents .

Case Studies

Several case studies have highlighted the compound's potential:

- Preclinical Models : In animal models, administration of the compound resulted in reduced bacterial load in infected tissues, demonstrating its therapeutic potential against infections caused by resistant strains .

- Combination Therapy : When used in combination with other antibiotics, it exhibited synergistic effects, enhancing overall efficacy and reducing the required doses of conventional antibiotics .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Structural Optimization : Modifications to the chemical structure may enhance potency and selectivity against specific targets while minimizing side effects.

- Clinical Trials : Further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.

Q & A

Q. What are the common synthetic routes for N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide?

The synthesis typically involves multi-step reactions, including condensation, coupling, and protection/deprotection strategies. For example:

- Step 1 : Formation of the piperidine intermediate via nucleophilic substitution of 4-methoxypiperidine with a halogenated aryl precursor (e.g., 4-fluorophenyl derivatives) under reflux conditions with potassium hydride (KH) as a base .

- Step 2 : Coupling with a pyrrole-containing benzamide using reagents like EDCI/HOBt in anhydrous DMF, followed by purification via column chromatography (chloroform:methanol, 3:1) .

- Key Considerations : Reaction monitoring via TLC and optimization of solvent polarity to improve yields.

Q. Which characterization techniques are essential for confirming the structure of this compound?

A combination of analytical methods is required:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry (e.g., δ 7.74 ppm for aromatic protons in benzamide moieties) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H] at m/z 488.6) .

- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, particularly for resolving piperidine ring conformations and intermolecular interactions .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar piperidine derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols, as GHS classifications indicate potential respiratory irritation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires systematic parameter screening:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) for coupling steps to reduce side reactions .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility and reaction kinetics .

- Temperature Gradients : Perform reactions under microwave irradiation (e.g., 100–150°C) to accelerate reaction rates and improve purity .

Q. What strategies resolve ambiguities in structural determination via X-ray crystallography?

Challenges like twinning or low-resolution data can be addressed by:

- Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to improve electron density maps .

- Refinement Tools : Apply SHELXL’s TWIN/BASF commands for twinned crystals and ISOR restraints to manage anisotropic displacement parameters .

- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., Gaussian 16) to validate piperidine ring geometry .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. MS)?

Contradictions may arise from impurities or dynamic effects:

- Purity Checks : Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .

- Dynamic NMR : Conduct variable-temperature H NMR (e.g., 25–60°C) to detect rotamers or conformational exchange broadening .

- Orthogonal Techniques : Use IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. What advanced applications exist for this compound in drug discovery?

Potential applications include:

- Receptor Targeting : Structure-activity relationship (SAR) studies to optimize binding to dopamine D3 or serotonin receptors, leveraging its benzamide-piperidine scaffold .

- Biochemical Assays : Evaluate kinase inhibition (e.g., Akt1/2) using fluorescence polarization assays with IC determination .

- In Vivo Studies : Assess pharmacokinetics (e.g., plasma half-life in rodent models) and BBB permeability via LC-MS/MS quantification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.